molecular formula C22H22N4O2S B2555617 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)propanamide CAS No. 1189936-36-4

3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)propanamide

Cat. No. B2555617
CAS RN: 1189936-36-4
M. Wt: 406.5
InChI Key: VGYQLBGEKFQENC-UHFFFAOYSA-N
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Description

3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)propanamide is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

3-(8-Methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)propanamide belongs to a class of compounds involved in various chemical syntheses. For instance, methyl 3-amino-1H-indole-2-carboxylates are used to synthesize 5H-pyrimido[5,4-b]indole derivatives, which are significant in the formation of compounds like 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and others through reactions with isocyanates and isothiocyanates (Shestakov et al., 2009).

Alkylation Processes

Alkylation, a critical process in chemical synthesis, often involves compounds related to 3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)propanamide. For example, 11-benzyl-3,11-dihydro-4H-pyrimido[5′,4′:5,6]pyrido[3,2-b]indol-4-one undergoes alkylation to produce various alkylpyrimidopyridoindolones (Masterova et al., 2008).

Antitumor Properties

Some derivatives in this compound class exhibit potential antitumor properties. For example, N-{4-[(2,4-diamino-5-methyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-6-yl)thio]benzoyl}-L-glutamic acid has shown inhibitory activity against human dihydrofolate reductase (DHFR) and thymidylate synthase (TS), crucial enzymes in cancer cell proliferation (Gangjee et al., 2005).

Synthesis of Heterocyclic Compounds

This compound is also part of the synthesis of various heterocyclic compounds, such as pyrimido[4,5-b]indoles, which are essential in pharmaceutical research. The synthesis often involves complex reactions, including cyclization processes and reactions with different carbonyl compounds (Maurya et al., 2012).

Modification for Enhanced Properties

Chemical modification of similar compounds, like methylation of the pyridine moiety in pyrido[1,2-a]pyrimidines, has been explored to optimize biological properties, such as increasing analgesic effects (Ukrainets et al., 2015).

properties

IUPAC Name

3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)-N-[(4-methylsulfanylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S/c1-14-3-8-18-17(11-14)20-21(25-18)22(28)26(13-24-20)10-9-19(27)23-12-15-4-6-16(29-2)7-5-15/h3-8,11,13,25H,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYQLBGEKFQENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-(methylthio)benzyl)propanamide

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